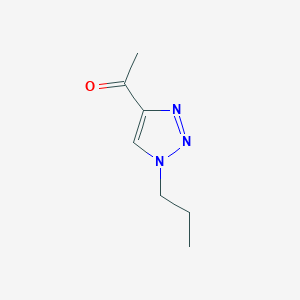

1-(1-Propyl-1H-1,2,3-triazol-4-yl)ethan-1-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-Propyl-1H-1,2,3-triazol-4-yl)ethan-1-one is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a propyl group and an ethanone moiety. It has a molecular formula of C7H11N3O and a molecular weight of 153.18 g/mol .

Wissenschaftliche Forschungsanwendungen

1-(1-Propyl-1H-1,2,3-triazol-4-yl)ethan-1-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Wirkmechanismus

Target of Action

Triazole compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Biochemical Pathways

Triazole compounds have been reported to inhibit carbonic anhydrase-ii enzyme .

Result of Action

Some triazole compounds have shown moderate inhibition potential against carbonic anhydrase-ii enzyme .

Biochemische Analyse

Biochemical Properties

It is known that 1,2,4-triazole derivatives can bind to the iron in the heme moiety of CYP-450 enzymes . This suggests that 1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one may interact with these enzymes and potentially influence their activity.

Cellular Effects

Other triazole derivatives have been shown to exhibit cytotoxic effects on various cancer cell lines

Molecular Mechanism

Based on the known activities of similar compounds, it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

The synthesis of 1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions often include the use of solvents such as water or organic solvents, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial production methods may involve scaling up the CuAAC reaction using continuous flow reactors to ensure efficient and consistent production of the compound. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

1-(1-Propyl-1H-1,2,3-triazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Cycloaddition: The triazole ring can participate in cycloaddition reactions to form larger ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

1-(1-Propyl-1H-1,2,3-triazol-4-yl)ethan-1-one can be compared with other similar compounds, such as:

1-(1-Propyl-1H-1,2,3-triazol-4-yl)methanone: Similar structure but with a methanone group instead of an ethanone group.

1-(1-Propyl-1H-1,2,3-triazol-4-yl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.

1-(1-Propyl-1H-1,2,3-triazol-4-yl)butan-1-one: Similar structure but with a butanone group instead of an ethanone group.

The uniqueness of 1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one lies in its specific substitution pattern and the presence of the ethanone moiety, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a compound belonging to the triazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C6H10N4O

- Molecular Weight : 154.17 g/mol

- CAS Number : 1849227-01-5

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives. The compound 1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one has shown promising results against various fungal strains. A comparative analysis of triazole derivatives indicates that modifications in the alkyl chain can significantly influence antifungal activity.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one | Candida albicans | 8 µg/mL |

| Other derivatives | Candida glabrata | 16 µg/mL |

This data suggests that the propyl group enhances the lipophilicity of the compound, improving its ability to penetrate fungal cell membranes and exert antifungal effects .

Inhibition of Carbonic Anhydrase

The inhibition of carbonic anhydrase (CA), an enzyme crucial for various physiological processes, has been a significant focus in evaluating the biological activity of triazole compounds. The compound exhibited moderate inhibition potential against carbonic anhydrase-II with IC50 values ranging from 13.8 to 35.7 µM across different analogs.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 9a | 13.8 | Potent inhibitor |

| 9b | 25.1 | Moderate activity |

| Acetazolamide (standard) | 18.2 ± 0.23 | Reference compound |

Molecular docking studies revealed that this compound interacts effectively with the active site of carbonic anhydrase-II, suggesting a mechanism involving direct binding with active site residues .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of triazole derivatives. The presence of functional groups and their positioning significantly affect the activity:

- Alkyl Chain Length : Increasing the alkyl chain from methyl to propyl enhances antifungal activity but may introduce steric hindrance.

- Substituents on the Triazole Ring : Electron-withdrawing groups at specific positions on the triazole ring have been shown to enhance binding affinity and biological activity.

Case Studies

Several studies have investigated the pharmacological potential of triazole derivatives similar to 1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one:

- Study on Antifungal Activity : A series of triazole derivatives were synthesized and tested against clinical isolates of Candida species. The study found that modifications in substituents led to increased antifungal potency compared to standard treatments.

- Carbonic Anhydrase Inhibition : Research demonstrated that various triazole analogs showed significant inhibition against carbonic anhydrase-II, indicating potential applications in treating conditions related to CA dysfunction.

Eigenschaften

IUPAC Name |

1-(1-propyltriazol-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-4-10-5-7(6(2)11)8-9-10/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUKACYGMYTTBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=N1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.